molecular formula C20H20N2O3 B13152487 tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate

tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate

Cat. No.: B13152487
M. Wt: 336.4 g/mol
InChI Key: MJQSYBLHBFKKQJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate: is a chemical compound with the molecular formula C20H20N2O3 and a molecular weight of 336.38 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a quinoline moiety linked to a phenylcarbamate group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate typically involves the reaction of 4-hydroxyquinoline with tert-butyl N-(4-bromophenyl)carbamate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Products may include quinoline N-oxides.

    Reduction: Reduced forms of the quinoline moiety.

    Substitution: Substituted phenylcarbamates.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This differentiates it from other phenylcarbamate derivatives that lack the quinoline group .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-(4-quinolin-4-yloxyphenyl)carbamate

InChI

InChI=1S/C20H20N2O3/c1-20(2,3)25-19(23)22-14-8-10-15(11-9-14)24-18-12-13-21-17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,22,23)

InChI Key

MJQSYBLHBFKKQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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